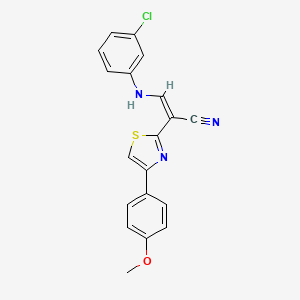

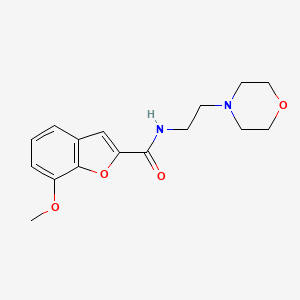

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

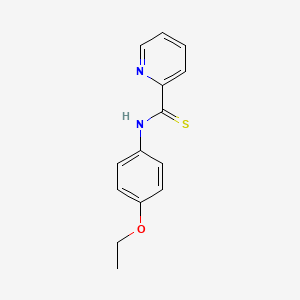

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound that is used in diverse scientific research. It exhibits unique properties, enabling its application in various fields like drug discovery, polymer synthesis, and catalysis. The molecular formula of this compound is C8 H8 N2 O2 S .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as this compound, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1cc(c(C(=O)OC)[nH]1)N=C=S . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthesis of α-Aminopyrrole Derivatives : A methodology developed for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones involves cyanide Michael addition, methylation, and reductive transformation. This process facilitates the production of pyrrolo[1,2-a]pyrimidine derivatives and 2-diazo-2H-pyrrole-4-carboxylates, highlighting the utility of pyrrole derivatives in synthesizing complex organic structures with potential bioactive properties (Galenko et al., 2019).

Transesterification Catalysis : Research on the transesterification reactions of methyl carboxylates and alcohols highlights the catalytic potential of certain pyrrole derivatives. This study underlines the importance of pyrrole frameworks in developing novel organocatalysts for transesterification, a key reaction in synthesizing biodiesel and other esters (Ishihara et al., 2008).

Biological Applications

Corrosion Inhibition : A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research provides insights into the application of pyrrole derivatives in protecting industrial materials, showcasing their versatility beyond biological and chemical synthesis applications (Verma et al., 2015).

Luminescent Properties of Lanthanide Complexes : The study of lanthanide coordination compounds with pyrrole-derivatized carboxylate ligands reveals the potential for pyrrole derivatives in enhancing the luminescent properties of lanthanide complexes. This has implications for the development of new materials for optical and electronic applications (Law et al., 2007).

Propiedades

IUPAC Name |

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-5-3-6(9-4-13)7(10-5)8(11)12-2/h3,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDJQGHEQKTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=O)OC)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

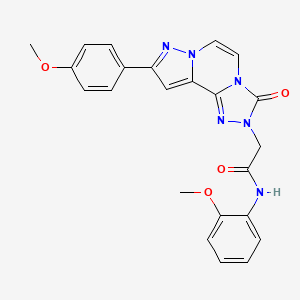

![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2734025.png)

![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2734029.png)